Product packaging for N-(1-phenylethyl)pentanamide(Cat. No.:)

N-(1-phenylethyl)pentanamide

Cat. No.: B312413
M. Wt: 205.3 g/mol
InChI Key: RMNBGOWUKOJJKE-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)pentanamide is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . Its CAS Registry Number is 10264-18-3 . This molecule features a pentanamide (valeramide) backbone linked to a 1-phenylethyl group, forming a specific N-substituted amide. As a chemical entity, N-substituted amides are of significant interest in various research fields, including organic synthesis and medicinal chemistry, where they often serve as key intermediates or building blocks for the construction of more complex molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B312413 N-(1-phenylethyl)pentanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(1-phenylethyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-3-4-10-13(15)14-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,14,15)

InChI Key

RMNBGOWUKOJJKE-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(C)C1=CC=CC=C1

Canonical SMILES

CCCCC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N 1 Phenylethyl Pentanamide and Its Analogues

Enantioselective Synthetic Routes to Chiral N-(1-phenylethyl)pentanamide

The presence of a stereocenter at the 1-phenylethyl moiety necessitates enantioselective synthetic strategies to obtain optically pure stereoisomers of this compound. These routes are critical for investigating the specific biological activities of each enantiomer.

Asymmetric Catalysis in the Construction of this compound Stereoisomers

Asymmetric catalysis offers an efficient method for preparing chiral compounds by using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. beilstein-journals.org For the synthesis of chiral this compound, this can be approached by either the catalytic asymmetric synthesis of the 1-phenylethylamine (B125046) precursor followed by acylation, or by direct enantioselective amidation.

Recent advancements have focused on the development of chiral catalysts that can directly facilitate the formation of chiral amides. For instance, chiral phosphoric acids have been successfully employed in the enantioselective amination of ketenes, which are generated in situ from α-diazoketones via a Wolff rearrangement. nih.gov This method allows the catalyst to control the stereoselective addition of an amine to the ketene (B1206846) intermediate. nih.gov Another approach involves the use of chiral N,N'-dioxide amide compounds, derived from amino acids, which can act as bifunctional organocatalysts or as ligands in metal-catalyzed reactions to create chiral centers with high precision. scu.edu.cn Similarly, chiral bifunctional squaramide has been used to catalyze the asymmetric aza-Michael addition of amides to ortho-quinomethanes, yielding enantioenriched diarylmethylamides, a class of compounds structurally related to this compound. acs.org

Table 1: Examples of Asymmetric Catalytic Systems for Chiral Amide Synthesis

Catalytic SystemReaction TypeKey FeaturesReference
Chiral Phosphoric AcidAmination of KetenesOrganocatalytic; visible-light-induced Wolff rearrangement. nih.gov
Chiral Copper Amide[3+2] CycloadditionsHigh reactivity with low catalyst loadings (as low as 0.01 mol%). beilstein-journals.org
Chiral N,N'-DioxidesVariousCan act as organocatalysts or as ligands for metal complexes. scu.edu.cn
Chiral SquaramideAza-Michael AdditionMetal-free conditions; produces enantioenriched diarylmethylamides. acs.org

Chiral Auxiliary-Mediated Approaches to Stereocontrol in this compound Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a robust and reliable method for achieving high levels of stereocontrol.

A prominent example is the use of Evans' oxazolidinone auxiliaries. wikipedia.org In a potential synthesis of this compound, an oxazolidinone can be acylated with pentanoyl chloride to form an N-acyloxazolidinone. The chiral auxiliary then directs the stereoselective reaction at the α-carbon, although for a simple pentanoyl group this is less relevant. The key step is the subsequent cleavage of the amide bond by reacting the N-acyloxazolidinone with enantiomerically pure (R)- or (S)-1-phenylethylamine. This aminolysis proceeds, often without the need for a catalyst or solvent, to yield the desired enantiomerically pure this compound and the recovered chiral auxiliary. wikipedia.orgrsc.org

Another widely used auxiliary is pseudoephedrine. When reacted with a carboxylic acid like pentanoic acid, it forms a chiral amide. The α-proton can be removed by a base to form a chiral enolate, which can then undergo diastereoselective alkylation. For the synthesis of this compound itself, the auxiliary would be attached to the pentanoic acid, and then cleaved with a nucleophile to generate a reactive derivative that can be coupled with 1-phenylethylamine. wikipedia.org

A novel approach combines the features of a chiral auxiliary and a reactive group in one molecule. A cysteine-derived oxazolidinone can act as a chiral imide auxiliary for asymmetric transformations. Following the reaction, an intramolecular N-to-S acyl transfer converts the stable amide into a more reactive thioester, which can then be readily converted to various carboxylic acid derivatives, including amides, by reacting with an amine. nih.govchemrxiv.org

Biocatalytic Transformations for the Enantiomeric Purity of this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. mdpi.com Lipases are a class of enzymes that are particularly effective for the synthesis of amides. nih.gov

Candida antarctica lipase (B570770) B (CALB) is a well-studied enzyme capable of catalyzing the direct amidation of carboxylic acids with amines in green solvents like cyclopentyl methyl ether. nih.gov This method avoids the need for coupling agents and intensive purification steps. A biocatalytic synthesis of this compound could involve the direct coupling of pentanoic acid and 1-phenylethylamine catalyzed by CALB. The reaction often includes molecular sieves to remove the water byproduct and drive the equilibrium towards amide formation. nih.gov This enzymatic approach has been successfully applied to a wide range of acids and amines, yielding products with excellent conversion and purity. nih.gov

Enzymes can also be used for the kinetic resolution of racemic starting materials. For example, a lipase could selectively acylate one enantiomer of racemic 1-phenylethanol, allowing for the separation of the acylated enantiomer from the unreacted one. scirp.org The resolved alcohol can then be converted to the corresponding amine and coupled with pentanoic acid to yield enantiomerically pure this compound.

Development of Novel Amidation Strategies for this compound Formation

The formation of the amide bond is one of the most fundamental reactions in organic chemistry, yet traditional methods often rely on costly coupling reagents that generate significant waste. thieme-connect.com Consequently, there is ongoing research into developing more atom-economical and efficient amidation strategies.

One innovative approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can mediate the direct amidation of carboxylic acids and amines under mild conditions. acs.org These reactions are often operationally simple and can be performed with equimolar amounts of the acid and amine, with purification sometimes requiring only a simple filtration. acs.org This method has proven effective for N-protected amino acids, proceeding with very low levels of racemization. acs.org

Another strategy employs dimethylsulfamoyl chloride (Me₂NSO₂Cl) in the presence of N,N-dimethylamines. This system has high chemoselectivity for the carboxyl group and avoids many of the side reactions associated with other activating agents like methanesulfonyl chloride. researchgate.net

Organocatalysis also presents a promising avenue for direct amidation. For example, acetic acid has been shown to catalyze the N-acetylation of amines using ethyl acetate (B1210297) as the acyl donor, showcasing a metal-free and simple catalytic system. mdpi.com While this specific example is for acetylation, the principle of using simple organic molecules to catalyze amide bond formation is a key area of development. mdpi.com

Application of Flow Chemistry and Continuous Synthesis for this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. thieme-connect.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. prolabas.comuva.nl

The synthesis of amides is well-suited to flow chemistry. A typical setup involves pumping solutions of the carboxylic acid and amine, along with any necessary coupling agents or catalysts, through separate channels to a T-junction where they mix. thieme-connect.com The combined stream then flows through a heated coil or a packed-bed reactor, where the reaction occurs. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate. rsc.org

Several protocols for continuous flow amide synthesis have been developed. One method uses N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent in a solvent-free process within a screw reactor, achieving high conversions with residence times of only a few minutes. rsc.org Another approach utilizes 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) in the green solvent γ-valerolactone (GVL), allowing for amide formation at room temperature with a residence time of just one minute. benthamdirect.com The application of these flow methodologies to the production of this compound from pentanoic acid and 1-phenylethylamine could lead to a more efficient, safer, and scalable manufacturing process compared to batch synthesis. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Amide Synthesis

ParameterTraditional Batch SynthesisContinuous Flow SynthesisReference
Reaction Time Typically hoursMinutes to seconds rsc.orgbenthamdirect.com
Heat Transfer Limited by vessel surface areaHighly efficient prolabas.com
Safety Risk of thermal runaway with large volumesInherently safer due to small reaction volume thieme-connect.com
Scalability Challenging, often requires re-optimizationStraightforward by running the system for longer uva.nl
Process Control Difficult to precisely control temperature/mixingPrecise control over temperature, pressure, time prolabas.com

Solid-Phase and Combinatorial Synthetic Libraries of this compound Derivatives

Solid-phase synthesis and combinatorial chemistry are powerful tools, particularly in drug discovery, for rapidly generating large libraries of related compounds for screening. stanford.edunih.gov These techniques can be readily applied to create a diverse set of this compound derivatives.

In a typical solid-phase approach, the 1-phenylethylamine scaffold would be attached to a solid support, such as a resin bead, via a suitable linker. This immobilized amine can then be reacted with a diverse array of carboxylic acids in parallel reaction vessels. After the acylation step, the desired amide products are cleaved from the resin, resulting in a library of this compound analogues with varied acyl chains. Alternatively, a carboxylic acid can be attached to the resin and reacted with a library of different amines. nih.gov

Combinatorial chemistry often employs a "mix-and-split" strategy to generate vast libraries on solid support. stanford.edu For example, a batch of resin could be split into several portions, with each portion being acylated by a different carboxylic acid. The portions are then recombined and mixed thoroughly before being split again for reaction with a second set of building blocks. This process allows for the exponential generation of unique compounds, with each bead carrying a single chemical entity. stanford.edu

The synthesis of peptoids, or N-substituted glycine (B1666218) oligomers, is a well-established example of this methodology. In peptoid synthesis, amine submonomers, which include phenethylamines, are used to build oligomers on a solid support. nih.govresearchgate.net This demonstrates the feasibility of incorporating the N-(1-phenylethyl)amine moiety into solid-phase combinatorial libraries to explore structure-activity relationships.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of amides is a fundamental transformation in organic chemistry, yet traditional methods often rely on stoichiometric coupling agents that generate significant waste, or harsh reaction conditions that are energy-intensive. york.ac.ukwiley.com The application of green chemistry principles to the synthesis of this compound and its analogues seeks to address these shortcomings by developing more sustainable and environmentally benign methodologies. sigmaaldrich.comrroij.com These approaches prioritize waste prevention, high atom economy, the use of catalysis over stoichiometric reagents, safer solvents, and energy efficiency. acs.orgijsetpub.com Key advancements in this area focus on biocatalysis and the use of alternative, cleaner reaction conditions.

Biocatalytic Amide Bond Formation

Biocatalysis has emerged as a powerful green alternative for amide synthesis, offering high selectivity and mild reaction conditions in place of hazardous reagents. york.ac.uknih.gov Enzymes, particularly lipases, are highly effective catalysts for forming the amide bond between a carboxylic acid and an amine. scielo.br

Lipase-Catalyzed Synthesis:

Research has demonstrated that lipases can efficiently catalyze direct amidation reactions. mdpi.com Immobilized Candida antarctica lipase B (CALB) is a widely used and robust biocatalyst for this purpose. rsc.orgresearchgate.net A sustainable strategy involves the direct coupling of free carboxylic acids with amines using CALB. mdpi.com This method avoids the need for toxic activating agents and often proceeds with high conversion and yield, simplifying purification. mdpi.com

The versatility of this enzymatic approach has been shown by successfully synthesizing a diverse library of 28 amides from various carboxylic acids and amines. mdpi.com This enzymatic methodology represents a significant step towards an industrially viable and green process for direct amide synthesis. mdpi.com Furthermore, the use of greener solvents, such as cyclopentyl methyl ether, enhances the environmental profile of the process compared to traditional organic solvents. mdpi.com

Table 1: Examples of CALB-Catalyzed Amidation in a Green Solvent mdpi.com
Carboxylic AcidAmineConversion (%)Yield (%)
Valeric acid (Pentanoic acid)Benzylamine>9998
Valeric acid (Pentanoic acid)(R)-(+)-1-Phenylethylamine>9997
Hexanoic acid(R)-(+)-1-Phenylethylamine>9998
Butyric acid(S)-(-)-1-Phenylethylamine>9998

The data illustrates the high efficiency of CALB in synthesizing amides, including those with structures analogous to this compound, under environmentally benign conditions. mdpi.com The reaction between pentanoic acid (valeric acid) and 1-phenylethylamine, the direct precursors to the target compound, achieved a 97% yield, underscoring the method's applicability. mdpi.com

Solvent-Free and Alternative Catalytic Systems

Another core principle of green chemistry is the reduction or elimination of auxiliary substances like solvents. sigmaaldrich.com Solvent-free, or neat, reaction conditions reduce waste, cost, and safety hazards associated with volatile organic compounds. scirp.org

Molecular Iodine-Catalyzed Amidation:

An effective, solvent-free method for amidation involves the reaction of an alcohol with a nitrile, catalyzed by molecular iodine. nih.gov This approach has been successfully applied to the synthesis of N-(1-phenylethyl)propanamide, a close analogue of the target compound. The reaction proceeds through dehydration and tautomerization, with the reactivity depending on the stability of the cationic intermediate formed from the alcohol. nih.gov

Table 2: Solvent-Free Synthesis of an N-(1-phenylethyl)amide Analogue nih.gov
AlcoholNitrileCatalystConditionsYield (%)
1-PhenylethanolPropanenitrileIodine (I₂)90°C, 5 hours71

This method provides a greener pathway by eliminating the need for solvents and using a simple, effective catalyst. nih.gov

Emerging Green Technologies

Other green chemistry technologies hold potential for the synthesis of this compound. Microwave-assisted synthesis, for example, uses dielectric heating to dramatically reduce reaction times and often increase yields, contributing to energy efficiency. rsc.orgoatext.com While a specific application for the direct synthesis of this compound is not prominently documented, the technology is widely used for synthesizing N-heterocycles and other amides, suggesting its potential applicability. rsc.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization of N 1 Phenylethyl Pentanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of N-(1-phenylethyl)pentanamide

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of this compound, providing unambiguous evidence of its molecular framework through the chemical shifts, coupling constants, and correlations of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the phenyl group, the methine proton of the stereocenter, the amide proton, and the aliphatic protons of the pentanamide (B147674) chain. Similarly, the ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbon, the aromatic carbons, the chiral methine carbon, and the aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous structures and general chemical shift principles. Actual values may vary based on solvent and experimental conditions.)

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~173
Amide (N-H)~6.5-7.5 (broad singlet)-
Phenyl (C₆H₅)~7.2-7.4 (multiplet)~126-143
Chiral Methine (CH)~5.1-5.3 (multiplet)~49-51
CH₃ (on phenylethyl)~1.5 (doublet)~21-23
α-CH₂ (pentanamide)~2.1-2.3 (triplet)~36-38
β-CH₂ (pentanamide)~1.5-1.7 (sextet)~28-30
γ-CH₂ (pentanamide)~1.2-1.4 (sextet)~22-24
δ-CH₃ (pentanamide)~0.9 (triplet)~13-14

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in this compound Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments and probing the stereochemistry of this compound. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes ¹H-¹H coupling networks. It would show correlations between the amide N-H and the chiral methine proton, between the chiral methine and its adjacent methyl protons, and throughout the coupled protons of the pentanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond ¹H-¹³C correlations. hmdb.ca It is used to definitively assign the carbon signal for each protonated carbon by correlating the proton shifts with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be observed from the amide proton to the carbonyl carbon and the chiral methine carbon, and from the α-CH₂ protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for stereochemical analysis as it detects through-space proximity of protons. For this compound, NOESY could reveal spatial relationships between the protons of the phenyl ring and the protons of the pentanamide chain, helping to define the molecule's preferred conformation around the amide bond.

As this compound is a chiral molecule, determining its enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs), provides a rapid and effective method for this analysis. nih.gov

The strategy involves the addition of a chiral auxiliary to the NMR sample containing the scalemic mixture. core.ac.uk The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte through secondary interactions like hydrogen bonding or π-π stacking. nih.gov These diastereomeric complexes are non-equivalent on the NMR timescale, leading to separate, well-resolved signals for each enantiomer in the ¹H NMR spectrum. nih.govrsc.org The enantiomeric excess can then be determined directly by integrating the corresponding signals. cam.ac.uk Common CSAs suitable for amines and amides include derivatives of BINOL or mandelic acid. rsc.orgarkat-usa.org

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis of this compound

Mass spectrometry provides essential information on the molecular weight and structural features of this compound through ionization and subsequent analysis of the molecule and its fragments.

High-resolution mass spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₃H₁₉NO), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. bioanalysis-zone.com The exact mass measurement provides definitive confirmation of the compound's identity.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₉NO
Nominal Mass205
Monoisotopic Mass205.1467 u
Calculated Exact Mass [M+H]⁺206.1540

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry (MS/MS) is a technique where precursor ions of a specific m/z are selected and fragmented to produce product ions. nationalmaglab.org The resulting fragmentation pattern provides a structural fingerprint of the molecule. nationalmaglab.orgresearchgate.net For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

The primary fragmentation pathways are expected to involve the cleavage of the most labile bonds, particularly the amide C-N bond and the benzylic C-N bond.

Pathway A: Cleavage of the C-N bond between the phenylethyl group and the amide nitrogen, leading to the formation of a stable phenylethyl cation at m/z 105 .

Pathway B: Cleavage of the amide bond to generate a pentanoyl acylium ion at m/z 85 .

Pathway C: A characteristic fragmentation for amides can involve a McLafferty-type rearrangement if geometrically feasible, or other complex rearrangements.

Table 3: Predicted Major Fragments in the MS/MS Spectrum of this compound

m/z Proposed Fragment Ion Formula Fragmentation Pathway
206.1540[M+H]⁺[C₁₃H₂₀NO]⁺Precursor Ion
105.0699Phenylethyl cation[C₈H₉]⁺Cleavage of the amide C-N bond
85.0648Pentanoyl acylium ion[C₅H₉O]⁺Cleavage of the amide C-N bond

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing valuable information about its functional groups and conformation. horiba.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The IR spectrum of this compound is dominated by characteristic absorptions from the amide and phenyl groups.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide N-H stretching vibration. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and ethyl groups appear below 3000 cm⁻¹. vscht.cz

Amide I Band (C=O Stretch): A very strong and sharp absorption band, typically found between 1630 and 1680 cm⁻¹, is one of the most prominent features in the spectrum and is characteristic of the carbonyl stretch in a secondary amide.

Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, appears in the 1510-1570 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching within the phenyl ring. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Breathing: A strong, sharp band, typically around 1004 cm⁻¹, is characteristic of the symmetric breathing mode of the monosubstituted benzene (B151609) ring. researchgate.net

C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, though its intensity can vary.

Aliphatic C-C Stretches: The backbone of the pentyl group will produce signals in the fingerprint region (800-1200 cm⁻¹).

Table 4: Key Vibrational Frequencies for this compound

Functional Group/Vibration Typical IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹) Intensity
N-H Stretch (Amide)3300-35003300-3500Medium (IR), Weak (Raman)
C-H Stretch (Aromatic)3000-31003000-3100Medium-Weak
C-H Stretch (Aliphatic)2850-29602850-2960Strong
C=O Stretch (Amide I)1630-16801630-1680Strong (IR), Medium (Raman)
N-H Bend (Amide II)1510-1570-Medium-Strong (IR)
C=C Stretch (Aromatic)1450-16001450-1600Medium-Weak
Ring Breathing (Aromatic)-~1004Strong (Raman)

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment of this compound

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are fundamental in the stereochemical elucidation of chiral molecules such as this compound. taylorfrancis.com These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample. mtoz-biolabs.com The resulting spectra are unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparing experimental data with quantum chemical calculations. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. cmu.edu For a chiral molecule like this compound, the electronic transitions within its chromophores (e.g., the phenyl group and the amide bond) will give rise to characteristic CD signals. The sign and intensity of these signals, known as Cotton effects, are directly related to the spatial arrangement of the atoms around the chiral center.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. taylorandfrancis.com ORD and CD are intimately related through the Kronig-Kramers transforms. An ORD spectrum displays the variation of molar rotation with wavelength, and the regions of rapid change, known as anomalous dispersion, correspond to the absorption bands observed in the CD spectrum. trygvehelgaker.no

For this compound, the ORD curve would be expected to show a plain curve at wavelengths far from its absorption maxima and exhibit a Cotton effect in the region of its electronic transitions. The sign of the Cotton effect in the ORD spectrum provides the same stereochemical information as the CD spectrum. Historically, ORD was a primary tool for assigning absolute configurations to chiral molecules. kud.ac.in

A hypothetical ORD data table for an enantiomer of this compound is presented below to illustrate the expected trend. The values are for illustrative purposes only and are not experimental data.

Wavelength (nm)Molar Rotation [Φ] (degrees)
600+50
500+75
400+120
350+200
300+450 (Peak)
2800
260-300 (Trough)
240-150

This table is illustrative and does not represent measured data for this compound.

X-ray Crystallography for the Determination of Solid-State Structure and Intermolecular Interactions of this compound

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cam.ac.uk This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. libretexts.org

To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, if single crystals of sufficient quality were obtained, X-ray diffraction analysis would yield a detailed structural model. This would involve mounting a crystal on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined. pages.dev

The expected key findings from an X-ray crystallographic analysis of this compound would include:

Absolute Configuration: For an enantiomerically pure sample, the absolute configuration at the chiral center can be determined unambiguously using anomalous dispersion effects, typically by including a heavy atom or by careful analysis of the data (Flack parameter).

Molecular Conformation: The analysis would reveal the preferred conformation of the pentanamide chain and the relative orientation of the phenyl group with respect to the rest of the molecule.

Intermolecular Interactions: A crucial aspect of the crystal structure analysis is the identification of intermolecular hydrogen bonds. In the case of this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonds would likely play a significant role in the formation of the crystal lattice, potentially leading to the formation of chains or sheets of molecules.

Below is a hypothetical table of selected crystallographic data and parameters that would be obtained from such an analysis.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₉NO
Molecular Weight205.30
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)9.5
c (Å)22.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1215.9
Z4
Density (calculated) (g/cm³)1.12
R-factor0.045

This table is illustrative and does not represent measured data for this compound.

Computational Chemistry and Theoretical Investigations of N 1 Phenylethyl Pentanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling of N-(1-phenylethyl)pentanamide

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules like this compound. bohrium.comunec-jeas.com These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic properties. unec-jeas.com For this compound, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-31G+(d,p) to obtain an optimized molecular structure in the gas phase. unec-jeas.com

From the optimized geometry, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

Reactivity descriptors, such as the molecular electrostatic potential (MEP), can also be mapped onto the electron density surface. The MEP visualizes the charge distribution and is invaluable for predicting how the molecule will interact with other species. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and positive potentials around the amide hydrogen and aromatic protons, which are potential sites for nucleophilic interaction.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative ValueDescription
Total Energy -X HartreesThe total electronic energy of the optimized geometry.
HOMO Energy -Y eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy +Z eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap (Y+Z) eVAn indicator of chemical reactivity and stability.
Dipole Moment ~2-4 DebyeA measure of the overall polarity of the molecule.

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior of this compound

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. nih.gov Molecular Dynamics (MD) simulations are employed to explore this landscape and understand the molecule's dynamic behavior in different environments, such as in aqueous solution. aip.org

An MD simulation would typically involve placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms over time using a classical force field. nih.gov This allows for the observation of conformational changes, from rotations around single bonds to larger-scale motions. nih.govaip.org The resulting trajectory provides a wealth of information about the preferred conformations of the molecule and the energy barriers between them. scirp.org For this compound, key dihedral angles to monitor would include those around the amide bond and the bond connecting the ethyl group to the phenyl ring.

Table 2: Illustrative Conformational States of this compound from MD Simulations

Conformational StateKey Dihedral Angles (Illustrative)Population (%)Description
Extended C-C-N-C: ~180°, C-C-C-C (chain): ~180°40The pentanamide (B147674) chain and phenyl group are extended.
Folded C-C-N-C: ~180°, C-C-C-C (chain): gauche35The pentanamide chain is folded back towards the phenyl ring.
Compact C-C-N-C: cis, C-C-C-C (chain): gauche15A less common, more compact structure.
Other Various10Other minor conformational states.

Note: The data in this table is hypothetical and serves to illustrate the output of MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. acs.orgacs.org For this compound analogues, a QSAR study would involve synthesizing or computationally generating a library of related compounds with variations in their structure. nih.gov These variations could include different substituents on the phenyl ring or changes in the length or branching of the amide chain. mdpi.com

The next step is to calculate a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., from DFT), steric, or hydrophobic in nature. A statistical method, such as partial least squares (PLS), is then used to build a mathematical equation that correlates these descriptors with the measured biological activity (e.g., inhibitory concentration, IC50). acs.orgnih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. acs.orgacs.orgnih.gov For phenethylamine (B48288) derivatives, QSAR studies have shown that factors like hydrophobicity and the presence of hydrogen bond donors and acceptors can be critical for activity. acs.orgacs.org

In Silico Prediction of Spectroscopic Properties for this compound

Computational methods can be used to predict the spectroscopic properties of this compound, which can be a valuable tool for its characterization. DFT calculations, for instance, can be used to predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to aid in structure elucidation. nih.gov

Time-dependent DFT (TD-DFT) can be employed to simulate the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum. rsc.org The calculated spectra can be compared with experimental results to confirm the identity and purity of the compound and to understand the electronic transitions involved. rsc.org

Table 3: Illustrative In Silico vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataIllustrative Calculated ValueIllustrative Experimental Value
IR: C=O Stretch 1650 cm⁻¹1645 cm⁻¹
¹H NMR: Amide N-H 8.5 ppm8.3 ppm
¹³C NMR: Carbonyl C 173 ppm172 ppm
UV-Vis: λmax 258 nm260 nm

Note: These are representative values to demonstrate the correlation between calculated and experimental spectroscopic data.

Mechanistic Insights into Reactions Involving this compound through Computational Approaches

Computational chemistry offers a powerful approach to elucidate the mechanisms of chemical reactions involving this compound, such as its synthesis or degradation. rsc.orgacs.org DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. acs.orgresearchgate.net This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how the reaction proceeds. chemrxiv.org

For example, the formation of the amide bond in this compound could be studied computationally to understand the role of coupling agents or catalysts. acs.orgresearchgate.net By modeling the reaction step-by-step, researchers can identify the rate-determining step and explore how different reaction conditions or substituents might affect the reaction rate and yield. acs.org Similarly, the hydrolysis of the amide bond could be investigated to understand its stability under different pH conditions.

Molecular Docking Studies of this compound with Biological Macromolecules (theoretical, non-human)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when it binds to a larger target molecule, typically a protein or enzyme. ijres.org For this compound, theoretical docking studies with non-human biological macromolecules can provide insights into its potential interactions and mode of binding. nih.govnih.govtandfonline.com

In a docking simulation, the conformational space of the ligand (this compound) is explored within the binding site of the macromolecule. ajchem-a.com A scoring function is then used to estimate the binding affinity for each conformation, with lower scores generally indicating a more favorable interaction. ijres.org The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov These studies are valuable for generating hypotheses about the molecule's potential biological targets and for guiding the design of analogues with improved binding affinity. biomolther.orgbiomolther.org

Table 4: Illustrative Molecular Docking Results for this compound with a Theoretical Enzyme Active Site

ParameterIllustrative ValueDescription
Binding Energy -7.5 kcal/molAn estimate of the binding affinity.
Key Interacting Residues TYR 84, PHE 210, LEU 320Amino acids in the active site that form significant interactions with the ligand.
Hydrogen Bonds N-H --- O (TYR 84)A hydrogen bond between the amide hydrogen and a tyrosine residue.
Hydrophobic Interactions Phenyl ring with PHE 210The aromatic ring of the ligand interacting with a phenylalanine residue.

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Structure Activity Relationship Sar Studies and Molecular Design of N 1 Phenylethyl Pentanamide Analogues

Systematic Structural Modifications of the N-(1-phenylethyl)pentanamide Scaffold for Optimized Biological Interactions (non-human, in vitro)

The this compound scaffold offers several points for systematic structural modification to probe and optimize biological interactions. These modifications typically target three main regions: the phenylethyl group, the pentanamide (B147674) acyl chain, and the central amide linkage. The goal is to elucidate a structure-activity relationship (SAR), which provides insights into the structural requirements for biological activity. nih.gov

Key areas of modification and their potential impact on in vitro biological activity include:

The Phenyl Ring: Substituents can be introduced at the ortho, meta, or para positions. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) can influence hydrophobic, steric, and electronic interactions with a target protein. For instance, in related N-phenylacetamide derivatives, the position and nature of substituents on the phenyl ring have been shown to be critical for activity. rsc.org

The Ethyl Linker: Modifications to the ethyl group connecting the phenyl ring and the amide nitrogen can alter the compound's conformation and flexibility. Introducing alkyl groups or changing the chain length can affect how the molecule fits into a binding pocket.

The Acyl Chain (Pentanamide Moiety): The length and branching of the acyl chain are crucial for tuning lipophilicity and steric bulk. Shortening or lengthening the pentanamide chain (e.g., to acetamide (B32628) or hexanamide) can significantly impact binding affinity. Studies on other N-acylated compounds have demonstrated that even minor changes in this region can lead to substantial differences in biological effect. researchgate.net

The Amide Bond: While less commonly modified, the amide bond itself can be replaced with bioisosteres to alter properties like metabolic stability and hydrogen bonding capacity.

In vitro assays are essential for evaluating the effects of these modifications. By comparing the biological activities of a series of systematically modified analogues, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov This model helps to predict the activity of yet unsynthesized compounds, guiding further design efforts.

Below is an illustrative data table showing how systematic modifications on a hypothetical series of N-(1-phenylethyl)amide analogues might influence in vitro activity against a generic kinase target.

Compound IDPhenyl Ring SubstitutionAcyl ChainIn Vitro Activity (IC₅₀, µM)
1 H (unsubstituted)Pentanamide10.5
1a 4-ChloroPentanamide5.2
1b 4-MethoxyPentanamide15.8
1c 2-MethylPentanamide8.9
1d H (unsubstituted)Propanamide25.1
1e H (unsubstituted)Heptanamide12.3

Influence of Stereochemistry on the Biological Activities of this compound Derivatives

The this compound molecule possesses a chiral center at the carbon atom of the ethyl group attached to the phenyl ring and the amide nitrogen. This results in the existence of two enantiomers: (R)-N-(1-phenylethyl)pentanamide and (S)-N-(1-phenylethyl)pentanamide. Stereochemistry is a critical factor in the biological activity of chiral molecules because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific interactions. nih.gov

The differential interaction of enantiomers with a biological target can lead to significant variations in their pharmacological profiles. One enantiomer may exhibit high affinity and the desired biological effect, while the other may be significantly less active or even produce off-target effects. This stereoselectivity is a fundamental concept in drug design and development.

For derivatives of this compound, the spatial arrangement of the phenyl group, the methyl group, and the amide linkage around the chiral center dictates how the molecule can orient itself within a binding site. Key considerations include:

Binding Affinity: One enantiomer may fit more snugly into a hydrophobic pocket or form more favorable hydrogen bonds, leading to a higher binding affinity.

Efficacy: Even if both enantiomers bind, one may be better at inducing the necessary conformational change in the target protein to elicit a biological response.

The synthesis and in vitro testing of individual enantiomers are crucial to determine which stereoisomer is the "eutomer" (the more active isomer). This knowledge is vital for developing more potent and selective compounds.

The following table illustrates hypothetical in vitro activity data for the (R) and (S) enantiomers of a series of this compound derivatives against a specific receptor.

Compound IDStereochemistryPhenyl Ring SubstitutionIn Vitro Receptor Binding Affinity (Kᵢ, nM)
2a (R)H50
2b (S)H850
3a (R)4-Fluoro25
3b (S)4-Fluoro475
4a (R)3-Chloro42
4b (S)3-Chloro720

Pharmacophore Elucidation and Ligand-Based Drug Design Utilizing this compound as a Core Structure

In the absence of a known 3D structure of the biological target, ligand-based drug design is a powerful strategy for discovering and optimizing new active compounds. nih.govnih.gov This approach relies on the principle that molecules with similar structures and properties are likely to exhibit similar biological activities. When a series of active molecules like this compound and its analogues have been identified, they can be used to develop a pharmacophore model.

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target and elicit a response. These features typically include:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Hydrophobic Centers

Aromatic Rings

Positive or Negative Ionizable Groups

For the this compound scaffold, a hypothetical pharmacophore model could be derived from a set of active analogues. The key features might include:

An aromatic ring feature corresponding to the phenyl group.

A hydrophobic feature from the pentyl chain and the ethyl's methyl group.

A hydrogen bond donor from the N-H group of the amide.

A hydrogen bond acceptor from the carbonyl oxygen of the amide.

Once a statistically significant pharmacophore model is generated and validated, it serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. mdpi.com This allows for the discovery of new chemical scaffolds that are structurally different from the original template but possess the necessary features for biological activity. Furthermore, the pharmacophore model can guide the design of new analogues by indicating which chemical groups are essential and where modifications can be made to enhance activity.

De Novo Design and Synthesis of this compound-Inspired Compounds

De novo drug design is an innovative computational strategy for creating entirely new molecules from scratch, rather than modifying existing ones. nih.gov When a binding site of a target is known, fragments or atoms can be placed within it to build a novel, complementary ligand. In a ligand-based approach, information from known active compounds like this compound can be used to inspire the generation of new structures with similar properties.

The process of de novo design inspired by this compound would involve:

Scaffold Hopping: Identifying a new core structure (scaffold) that can maintain the same 3D arrangement of the key pharmacophoric features of the original molecule. This can lead to compounds with improved properties, such as better synthetic accessibility or a more favorable patent position.

Fragment Linking: Using computational algorithms to link small chemical fragments that are known to interact favorably with different parts of a target's binding site, guided by the structure of the parent compound.

Structure Generation: Employing generative models and artificial intelligence to create a diverse set of novel chemical structures that are predicted to have high affinity for the target.

Following the computational design phase, the most promising novel compounds are synthesized in the laboratory. The synthesis of these de novo designed molecules often requires the development of new synthetic routes. mdpi.com The synthesized compounds are then subjected to in vitro biological evaluation to confirm the predictions of the design process. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry for creating next-generation therapeutic agents.

Biological Activity and Mechanistic Investigations of N 1 Phenylethyl Pentanamide Excluding Clinical Human Data

In Vitro Assays for Receptor Binding and Enzyme Inhibition by N-(1-phenylethyl)pentanamide and its Derivatives

In vitro assays are fundamental in pharmacological research to determine how a compound interacts with specific biological molecules. For this compound and its derivatives, these studies are crucial for identifying their molecular targets and understanding their mechanism of action, which may involve acting as enzyme inhibitors or as agonists or antagonists at various receptors.

Identification and Validation of Molecular Targets for this compound

The molecular structure of this compound and its analogues suggests potential interactions with several biological targets. The presence of the phenylethyl group and the amide linkage are key features that can facilitate binding to proteins. For derivatives such as 2-amino-2-methyl-N-(1-phenylethyl)pentanamide, preliminary studies and structural characteristics suggest they may interact with specific biological pathways, making them candidates for developing drugs targeting neurological disorders or for influencing neurotransmitter systems.

The biological activity of these compounds is attributed to their interaction with various molecular targets, which can include receptor modulation related to neurotransmission and cell signaling pathways, or the inhibition of enzymes involved in various physiological processes.

Table 1: Hypothesized Molecular Interactions for this compound Derivatives

DerivativeHypothesized InteractionPotential Target Class
2-amino-2-methyl-N-(1-phenylethyl)pentanamideReceptor agonist/antagonistNeurotransmitter Systems
2-amino-2-methyl-N-(1-phenylethyl)pentanamideEnzyme inhibitionMetabolic Enzymes

This table is based on preliminary studies and structural analysis of the derivative compound.

Enzyme Kinetic Studies and Inhibitor Selectivity Profiling of this compound Analogues

Enzyme kinetic studies measure the rates of enzyme-catalyzed reactions and can reveal how a compound inhibits an enzyme's activity. wikipedia.orglsuhsc.edulibretexts.org This typically involves determining parameters like the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by half.

For a derivative, 2-amino-2-methyl-N-(1-phenylethyl)pentanamide, research has indicated significant anti-cancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines. The mechanism is believed to involve the inhibition of enzymes crucial for cancer progression. The IC₅₀ values for this derivative against several cancer cell lines have been reported.

Table 2: In Vitro Antiproliferative Activity of 2-amino-2-methyl-N-(1-phenylethyl)pentanamide

Cancer Cell LineIC₅₀ (µM)Primary Mechanism
MCF-7 (Breast Cancer)15.5Apoptosis induction
PC-3 (Prostate Cancer)20.0Cell cycle arrest at G1 phase
A549 (Lung Cancer)18.0Inhibition of proliferation

Data from in vitro studies on the specified derivative.

Cellular Mechanism of Action Studies of this compound (in vitro, non-human cell lines)

Cellular mechanism of action studies investigate the effects of a compound on cells grown in a laboratory setting. For derivatives of this compound, these studies have primarily focused on anti-cancer and antimicrobial activities.

Research on 2-amino-2-methyl-N-(1-phenylethyl)pentanamide has shown that its anti-cancer effects are mediated through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating.

Furthermore, studies on related compounds, 3-Methyl-N-(2-phenylethyl)pentanamide and 4-Methyl-N-(2-phenylethyl)pentanamide, have demonstrated antiproliferative activity against murine fibroblasts and various microorganisms. scienceopen.com These compounds were tested for their ability to inhibit the growth of bacteria and fungi.

Table 3: Antiproliferative Activity of N-(phenylethyl)pentanamide Derivatives

CompoundOrganism/Cell LineActivity
3-Methyl-N-(2-phenylethyl)pentanamideMurine fibroblasts (L929)Active (11 mm inhibition zone)
3-Methyl-N-(2-phenylethyl)pentanamideCandida albicansActive (15 mm inhibition zone)
3-Methyl-N-(2-phenylethyl)pentanamideAspergillus fumigatusActive (13 mm inhibition zone)
4-Methyl-N-(2-phenylethyl)pentanamideMurine fibroblasts (L929)Active (10 mm inhibition zone)
4-Methyl-N-(2-phenylethyl)pentanamideCandida albicansActive (10 mm inhibition zone)

Activity measured by agar (B569324) diffusion assay; values represent the diameter of the inhibition zone. scienceopen.com

Investigations of this compound in Preclinical Animal Models (excluding human safety/efficacy)

Preclinical animal models are used to study the effects of a compound in a living organism. Based on the available search results, there are no specific preclinical animal studies reported for this compound or its close derivatives like the amino- or methyl-substituted analogues mentioned previously. Studies on more complex, structurally distinct molecules such as functionalized amido ketones have been conducted to evaluate anticonvulsant activity in rodent models, but these are not direct derivatives of the subject compound. nih.gov

Biochemical Pathways Modulation and Molecular Signaling Effects of this compound

The biological effects of a compound are often the result of its ability to modulate specific biochemical pathways and molecular signaling cascades. For derivatives of this compound, the observed anti-cancer activities suggest an influence on pathways that control cell survival and proliferation.

The derivative 2-amino-2-methyl-N-(1-phenylethyl)pentanamide is thought to exert its effects by influencing the expression of genes associated with apoptosis and cell cycle regulation. This implies an interaction with signaling pathways that are often dysregulated in cancer, such as those involving tumor suppressor genes and cyclins/cyclin-dependent kinases. The structural characteristics of these amides allow them to potentially interact with and modulate cell signaling pathways.

Metabolomic and Proteomic Profiling in Response to this compound Exposure (non-human)

Metabolomics and proteomics are large-scale studies of small molecules (metabolites) and proteins, respectively, within a biological system. nih.govplos.org These techniques can provide a comprehensive snapshot of the cellular response to a chemical exposure.

Currently, there are no specific metabolomic or proteomic profiling studies in the public domain that have investigated the effects of exposure to this compound or its direct derivatives in any non-human system. While the technologies for such studies are well-established, they have not yet been applied to characterize the molecular response to this particular compound. nih.govumich.edu

Applications and Advanced Materials Science Involving N 1 Phenylethyl Pentanamide

N-(1-phenylethyl)pentanamide as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is currently a lack of specific, published research detailing the application of this compound as a chiral auxiliary or as a ligand in asymmetric catalysis. Chiral amides derived from (R)- or (S)-1-phenylethylamine are a well-established class of compounds used to control stereochemistry in various chemical transformations. These auxiliaries function by being temporarily incorporated into a substrate, directing the stereochemical outcome of a reaction, and then being subsequently removed.

While the parent amine, 1-phenylethylamine (B125046), is a cornerstone of this field, the specific derivative, this compound, has not been a focus of published studies for this purpose. The structural motif is present in broader studies of amide chemistry, but dedicated reports on its efficacy, selectivity, and substrate scope as a chiral auxiliary or ligand are not readily found in scientific databases. The pentanamide (B147674) group's specific electronic and steric contributions have not been systematically investigated or reported in the context of asymmetric synthesis.

Development of this compound-Derived Materials for Specific Physicochemical Properties

There is no available research focused on the development of materials derived from this compound for targeted physicochemical properties such as conductivity, liquid crystallinity, or specific mechanical characteristics. The synthesis of new materials often involves the polymerization of functionalized monomers or the controlled assembly of small molecules.

While this compound could theoretically be functionalized to create monomers for polymerization or modified to enhance its material properties, no such studies have been reported. Research in materials science tends to focus on molecules with more extended π-systems, more rigid backbones, or specific functionalities that are not present in the basic structure of this compound. As a result, there are no data tables or detailed findings to present regarding its use in advanced materials.

Role of this compound in the Discovery and Development of Pharmaceutical Scaffolds (pre-clinical, non-human, principles)

A review of medicinal chemistry literature indicates that this compound is not a recognized or widely utilized scaffold in the discovery and development of pharmaceutical agents. Pharmaceutical research often focuses on identifying "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets.

The N-(1-phenylethyl)amide moiety is a common feature in many biologically active compounds. However, the specific combination with a pentanoyl group in this compound has not been identified as a key scaffold in pre-clinical or discovery studies. There are no published reports of its use as a starting point for lead optimization, nor are there any structure-activity relationship (SAR) studies centered on this specific compound.

Environmental Fate and Degradation Studies of N 1 Phenylethyl Pentanamide

Photodegradation Pathways and Kinetics of N-(1-phenylethyl)pentanamide in Aquatic and Atmospheric Environments

The photodegradation of this compound, a compound containing both a phenyl ring and an amide linkage, is likely to be influenced by the absorption of ultraviolet (UV) radiation from sunlight. The aromatic (phenyl) group is a primary chromophore that can absorb light, leading to the electronic excitation of the molecule and subsequent chemical reactions.

In aquatic environments, direct photolysis may occur where the compound itself absorbs light energy. For aromatic amides, this can lead to cleavage of the N-C(=O) bond, a process known as a photo-Fries type rearrangement. researchgate.netcdnsciencepub.com This pathway can result in the formation of aminobenzophenone-type products. cdnsciencepub.com The quantum yields for these reactions, which measure the efficiency of the photochemical process, have been shown to decrease with increasing solvent polarity and with longer wavelengths of irradiating light for some aromatic amides. cdnsciencepub.com

Indirect photolysis is another significant pathway, where other substances in the water, such as dissolved organic matter (humic and fulvic acids), act as photosensitizers. These substances absorb sunlight and transfer the energy to the target compound or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen, which then degrade the compound. sid.ir The degradation of aromatic amines, which could be potential metabolites of this compound, has been shown to be effective in the presence of photocatalysts like TiO2 under UV irradiation, a process driven by the generation of hydroxyl radicals. sid.ir

In the atmosphere, this compound, if present in the gas phase, would primarily be degraded by reaction with photochemically generated hydroxyl radicals. The rate of this reaction would determine its atmospheric lifetime. Compounds with similar structures are known to react with •OH, leading to the addition to the aromatic ring or hydrogen abstraction from the alkyl chain.

Table 1: Potential Photodegradation Reactions of Aromatic Amides

Reaction TypeDescriptionPotential ProductsInfluencing Factors
Direct Photolysis (Photo-Fries Rearrangement) Cleavage of the N-C(=O) bond upon absorption of UV light. researchgate.netcdnsciencepub.comAmino-ketone derivativesWavelength of light, solvent polarity. cdnsciencepub.com
Indirect Photolysis Degradation by reactive species (e.g., •OH) generated by photosensitizers. sid.irHydroxylated derivatives, ring-cleavage productsConcentration of dissolved organic matter, presence of nitrates.
Atmospheric Oxidation Reaction with hydroxyl radicals (•OH) in the gas phase.Hydroxylated and nitrated derivatives, carbonylsConcentration of •OH, temperature, presence of NOx.

Microbial Degradation and Biotransformation of this compound in Soil and Water Systems

The microbial degradation of this compound in soil and water is anticipated to be a key process in its environmental breakdown. The amide bond is susceptible to enzymatic hydrolysis by amidases, which are common in various microorganisms. iloencyclopaedia.org This hydrolysis would cleave the molecule into 1-phenylethylamine (B125046) and pentanoic acid.

Following initial hydrolysis, both metabolites would likely undergo further degradation. Pentanoic acid, a simple fatty acid, is expected to be readily mineralized by many microorganisms through beta-oxidation. The fate of 1-phenylethylamine is more complex. Microbial degradation of similar aromatic compounds often involves hydroxylation of the phenyl ring, followed by ring cleavage. nih.gov

Studies on anilide herbicides, which share the N-phenyl-amide structure, have shown that the primary degradation step is the hydrolysis of the amide or urea (B33335) linkage, releasing the corresponding aniline (B41778) derivative. cambridge.org The rate of this degradation can be influenced by the substituents on the aromatic ring. cambridge.org For instance, microorganisms adapted to one anilide may be capable of degrading others, although the efficiency can vary. cambridge.org In some cases, the resulting aniline metabolites can be more toxic than the parent compound. nih.gov

Anaerobic degradation is also a possibility. Under anaerobic conditions, some aniline derivatives have been shown to undergo reductive deamination, a process where the amino group is removed. oup.comoup.com

Table 2: Predicted Microbial Degradation Pathway of this compound

StepTransformationEnzymes Involved (Hypothetical)Resulting Metabolites
1 Amide HydrolysisAmidase / Acylamidase1-Phenylethylamine and Pentanoic Acid
2a Fatty Acid DegradationBeta-oxidation enzymesAcetyl-CoA (enters Krebs cycle)
2b Aromatic Amine DegradationMonooxygenases, DioxygenasesHydroxylated phenylethylamine derivatives, ring-cleavage products

Identification and Characterization of Environmental Metabolites of this compound

Based on the predicted degradation pathways, the primary environmental metabolites of this compound are expected to be 1-phenylethylamine and pentanoic acid .

Further biotransformation of 1-phenylethylamine by microorganisms could lead to a variety of secondary metabolites. For example, studies on the degradation of phenethyl propionate, a structurally related compound, identified 2-phenylethanol (B73330) and 2-(4-hydroxyphenyl)ethanol (B1682651) as primary degradation products. researchgate.net By analogy, hydroxylation of the phenyl ring of 1-phenylethylamine could occur, leading to hydroxylated derivatives. Subsequent oxidation of the ethyl group and cleavage of the aromatic ring would produce smaller, more polar compounds that can be integrated into central metabolic pathways. nih.gov

In some cases, aniline metabolites formed from the degradation of anilide herbicides have been observed to undergo acetylation in soil, forming acetanilides. For example, 3,4-dichloroaniline (B118046) can be transformed into 3,4-dichloroacetanilide by certain fungi. nih.gov It is conceivable that 1-phenylethylamine could undergo similar acetylation reactions in the environment.

Table 3: Potential Environmental Metabolites of this compound and Related Compounds

Parent CompoundPotential MetaboliteMetabolic ProcessReference (Analogous Compound)
This compound1-PhenylethylamineAmide Hydrolysis iloencyclopaedia.orgcambridge.org
This compoundPentanoic AcidAmide Hydrolysis iloencyclopaedia.orgcambridge.org
1-PhenylethylamineHydroxylated phenylethylamineAromatic Hydroxylation researchgate.net
1-Phenylethylamine1-PhenylethanolDeamination and ReductionInferred from general microbial metabolism
Phenylurea HerbicidesSubstituted AnilinesUrea/Amide Hydrolysis nih.gov
3,4-Dichloroaniline3,4-DichloroacetanilideN-Acetylation by fungi nih.gov

Adsorption and Leaching Potential of this compound in Environmental Matrices

The mobility of this compound in the environment, particularly its potential to leach through soil and contaminate groundwater, will be governed by its adsorption to soil particles. Adsorption is influenced by the physicochemical properties of the compound and the characteristics of the soil (e.g., organic carbon content, clay content, pH).

As a non-ionic organic compound, the primary mechanism of adsorption for this compound to soil is expected to be hydrophobic partitioning into soil organic matter. nih.gov The extent of this adsorption is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. The octanol-water partition coefficient (Kow), often expressed as log Kow, is a good predictor of a non-ionic compound's tendency to adsorb to organic matter. While the exact log Kow for this compound is not available in the searched literature, related structures can provide an estimate. For example, the calculated XLogP3-AA for the similar compound N-phenyl-N-(1-phenylethyl)pentanamide is 4.5, suggesting a high potential for adsorption. nih.gov

The amide functional group can also participate in more specific interactions, such as hydrogen bonding with mineral surfaces or organic functional groups, which could enhance adsorption. sioc-journal.cn

The leaching potential can be assessed using screening models like the GUS (Groundwater Ubiquity Score) index, which is calculated from the compound's soil half-life (persistence) and its Koc value. nih.gov Compounds with high persistence and low adsorption are more likely to leach. Given the likely strong adsorption of this compound, its leaching potential may be limited, provided it is not highly persistent. However, in soils with very low organic matter content, mobility could be higher.

Table 4: Factors Influencing Adsorption and Leaching of this compound (Inferred)

ParameterInfluence on AdsorptionInfluence on LeachingPredicted Behavior for this compound
Soil Organic Matter Positive correlation; higher organic matter leads to stronger adsorption. researchgate.netNegative correlation; higher adsorption reduces leaching.Strong adsorption expected in organic-rich soils.
Clay Content Can contribute to adsorption through surface interactions.Can reduce leaching by increasing tortuosity and providing adsorption sites.Moderate contribution to retention expected.
Soil pH Limited effect for non-ionic compounds, but can influence soil surface charge.Indirect effects through influence on soil structure and microbial activity.pH effect likely to be minimal on the compound itself.
Log Kow Positive correlation; higher log Kow indicates stronger hydrophobic partitioning.Negative correlation.High log Kow is predicted, suggesting low mobility.
Persistence (Half-life) Does not directly affect the strength of adsorption.Positive correlation; more persistent compounds have more time to leach.Persistence is unknown, but will be a critical factor for overall leaching risk.

Emerging Research Areas and Future Perspectives for N 1 Phenylethyl Pentanamide

Integration of Machine Learning and Artificial Intelligence for N-(1-phenylethyl)pentanamide Design and Prediction

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Property Prediction Predicting physicochemical properties, bioactivity, and toxicity of novel analogues.Accelerated discovery of lead compounds with desired characteristics.
De Novo Design Generating novel molecular structures with a high probability of binding to a specific target.Expansion of the chemical space of potential therapeutic agents.
Synthesis Planning Predicting optimal reaction conditions and synthetic routes for this compound and its analogues.Increased efficiency and reduced cost of chemical synthesis.
Virtual Screening Screening large libraries of virtual compounds to identify potential hits for further investigation.Prioritization of experimental resources towards the most promising candidates.

Exploration of Novel Therapeutic and Industrial Applications for this compound Analogues

Research into the analogues of this compound is opening up new avenues for therapeutic and industrial applications. While the parent compound's applications are still under investigation, studies on structurally similar molecules provide valuable insights into its potential.

In the therapeutic arena, analogues of N-(1-phenylethyl)benzamide, a closely related compound, have been synthesized and evaluated for their anticonvulsant activity. nih.govacs.org This suggests that derivatives of this compound could also be explored for their potential in treating neurological disorders. Modifications to the phenylethyl group or the pentanamide (B147674) chain could lead to compounds with enhanced potency and selectivity. nih.gov The exploration of N-substituted benzamide (B126) analogues has also shown promise in the development of antimalarial and antimicrobial agents, indicating a broad spectrum of potential therapeutic uses for similar amide structures. walshmedicalmedia.comresearchgate.net

From an industrial perspective, long-chain amides find use in a variety of applications, including as lubricants, slip agents, and in the formulation of personal care products. While this compound itself is a relatively small molecule, the principles of its synthesis and the properties of its amide bond could inform the development of new specialty chemicals. For example, the tribological properties of amide-based greases have been the subject of study, suggesting that derivatives of this compound could be engineered for specific lubrication applications. sciopen.com

Advanced In Situ Spectroscopic Techniques for Monitoring this compound Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and enhancing safety. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are becoming indispensable tools for studying the synthesis of amides like this compound. mt.comirdg.orgresearchgate.netmdpi.comresearchgate.net

In situ FTIR allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. mdpi.com By inserting a probe directly into the reaction vessel, spectra can be collected in real-time without the need for sampling and offline analysis. mt.commdpi.com This provides a detailed "molecular video" of the reaction, revealing kinetic information and potential reaction mechanisms. For the synthesis of this compound, in situ FTIR could be used to track the consumption of the starting materials and the formation of the amide bond, which has a characteristic absorption band. mt.comresearchgate.net This would enable precise determination of the reaction endpoint, leading to improved yield and purity.

Furthermore, these techniques can be applied to study the stability of this compound under various conditions and to investigate its interactions with other molecules. The data obtained from in situ spectroscopy can be used to build kinetic models of the reaction, which are valuable for process scale-up and optimization. mdpi.com The use of machine learning algorithms to analyze the large datasets generated by in situ spectroscopy is also an emerging area that promises to provide even deeper insights into the reaction dynamics. acs.org

Sustainable Synthesis and Lifecycle Assessment of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods in the pharmaceutical and fine chemical industries. rsc.orgsioc-journal.cnnumberanalytics.com For this compound, future research will likely focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netskpharmteco.comacs.org This includes the exploration of catalytic methods that avoid the use of stoichiometric reagents and the use of greener solvents. sioc-journal.cnnih.gov Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to amide bond formation. nih.govchemistryjournals.net

Table 2: Green Chemistry Principles and their Application to this compound Synthesis

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources where practicable.

Interdisciplinary Approaches to Unravel Complex Interactions of this compound with Biological and Material Systems

Understanding the complex interactions of this compound with biological and material systems requires a multifaceted, interdisciplinary approach. uni-leipzig.deucl.ac.uknih.govplos.orgtandfonline.com This involves the convergence of chemistry, biology, physics, and computational science to provide a comprehensive picture of the molecule's behavior at various interfaces.

In the context of biological systems, a key area of research is the interaction of this compound and its analogues with proteins, which are often the targets of therapeutic agents. uni-leipzig.denih.govmdpi.com A combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry, with computational methods like molecular docking and molecular dynamics simulations, can elucidate the binding affinity and mode of interaction. nih.govucl.ac.ukacs.org This interdisciplinary synergy is crucial for the rational design of more potent and selective small molecule inhibitors of protein-protein interactions. uni-leipzig.denih.govplos.org

Similarly, understanding the interactions of this compound with material surfaces is important for its potential industrial applications. rsc.orgresearchgate.netmdpi.combiorxiv.orgresearchgate.net Techniques such as atomic force microscopy and surface plasmon resonance can provide experimental data on how the molecule adsorbs to and behaves on different surfaces. acs.org This experimental data can then be used to validate and refine computational models that predict these interactions. Machine learning approaches are also being developed to predict the interaction potentials between small molecules and surfaces, which could accelerate the design of new materials with specific properties. rsc.orgresearchgate.net By combining experimental and computational approaches, researchers can gain a deeper understanding of the fundamental interactions that govern the behavior of this compound in both biological and material environments.

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